molecular formula C11H21O4P B14612986 Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate CAS No. 57648-57-4

Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate

Cat. No.: B14612986
CAS No.: 57648-57-4
M. Wt: 248.26 g/mol
InChI Key: KCZCVSYJZUFCFP-UHFFFAOYSA-N
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Description

Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method includes the use of palladium-catalyzed cross-coupling reactions, which provide high yields and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have diverse applications in organic synthesis and materials science .

Scientific Research Applications

Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate include:

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl (2-oxoethyl)phosphonate

Uniqueness

What sets this compound apart is its unique structure, which combines a phosphonate group with a 5-methyl-2-oxohex-5-en-3-yl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

57648-57-4

Molecular Formula

C11H21O4P

Molecular Weight

248.26 g/mol

IUPAC Name

3-diethoxyphosphoryl-5-methylhex-5-en-2-one

InChI

InChI=1S/C11H21O4P/c1-6-14-16(13,15-7-2)11(10(5)12)8-9(3)4/h11H,3,6-8H2,1-2,4-5H3

InChI Key

KCZCVSYJZUFCFP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(=C)C)C(=O)C)OCC

Origin of Product

United States

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